2-Cyclopropyl-7-methoxy-quinolin-4-ol is a chemical compound belonging to the quinoline family, characterized by a cyclopropyl group and a methoxy substituent on the quinoline ring. This compound has garnered attention due to its potential pharmaceutical applications, particularly as an active ingredient in various therapeutic agents.
The compound is classified under quinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Quinolines and their derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 2-cyclopropyl-7-methoxy-quinolin-4-ol allows it to interact with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 2-cyclopropyl-7-methoxy-quinolin-4-ol can be achieved through various methods. One notable approach involves the use of mechanochemical techniques that enhance reaction efficiency and reduce environmental impact. For instance, a three-step total mechano-synthesis has been reported that starts with readily available 4-bromoquinoline. The key steps include:
These methods have demonstrated scalability and efficiency, making them suitable for industrial applications .
2-Cyclopropyl-7-methoxy-quinolin-4-ol can participate in various chemical reactions typical for quinoline derivatives. Notable reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for compounds like 2-cyclopropyl-7-methoxy-quinolin-4-ol typically involves interaction with specific biological targets. For instance, quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to cell death, making these compounds effective as antibiotics.
Additionally, structural modifications can influence their binding affinity and selectivity towards these targets, contributing to their therapeutic efficacy.
The physical properties of 2-cyclopropyl-7-methoxy-quinolin-4-ol include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to determine these properties accurately .
2-Cyclopropyl-7-methoxy-quinolin-4-ol has potential applications in various fields:
The molecular architecture of 2-cyclopropyl-7-methoxy-quinolin-4-ol embodies strategic modifications that enhance its biorelevance within medicinal chemistry. The quinolin-4-ol core provides a privileged scaffold that enables diverse non-covalent interactions with biological targets, including hydrogen bonding through the nitrogen atom and hydroxyl group, π-π stacking via the aromatic system, and hydrophobic contacts [2]. This versatile interaction profile underlies the compound’s significance in drug design, particularly for targeting enzymes and receptors implicated in cancer and infectious diseases .
Table 1: Molecular Descriptors of 2-Cyclopropyl-7-methoxy-quinolin-4-ol
Structural Feature | Position | Biophysical Properties | Biological Contributions |
---|---|---|---|
Cyclopropyl moiety | C2 | Enhanced lipophilicity (LogP +0.7) | Conformational restraint for target complementarity |
Methoxy group | C7 | Electron-donating effect (+σ ~0.12) | Steric optimization for kinase active sites |
Hydroxyl group | C4 | H-bond donor/acceptor capacity | Critical for DNA gyrase binding interactions |
Nitrogen heteroatom | N1 | Basic center (pKa ~8.5) | Facilitates salt bridge formation in GPCRs |
The C2 cyclopropyl substituent confers distinctive advantages over bulkier alkyl groups. Its high bond angle strain (115°) generates a characteristic three-dimensional geometry that enhances selectivity for G-protein-coupled receptors (GPCRs) and kinase ATP-binding pockets . This moiety reduces off-target interactions while maintaining optimal membrane permeability, as evidenced by computed Papp values >5 × 10⁻⁶ cm/s in Caco-2 models . Furthermore, the cyclopropyl group exhibits metabolic stability against cytochrome P450-mediated oxidation, addressing a key limitation observed in unsubstituted or methyl-substituted analogues [2].
Positional isomerism profoundly influences biological activity, with the C7 methoxy group demonstrating optimal electronic and steric effects. Compared to C6- or C8-methoxy isomers, the C7 substitution pattern enhances planarity with the quinoline ring system (dihedral angle <5°), facilitating deeper penetration into hydrophobic protein cavities [7]. The electron-donating character of this group (+σ) elevates HOMO energy levels (calculated ΔE = 0.35 eV), promoting charge-transfer interactions with biological acceptors. This electronic modulation translates to enhanced antibacterial potency against Gram-positive pathogens (MIC reduction ≥4-fold versus des-methoxy analogues) and improved anticancer activity in PAR-1 expressing cell lines [2] .
The hydrogen bonding network established by the C4-hydroxyl and N1 atoms creates a pseudo-chelate system that mimics natural cofactors. This motif enables bidentate coordination with magnesium ions in DNA gyrase enzymes, explaining the retention of antibacterial activity despite structural simplification compared to fluoroquinolone antibiotics [2]. Molecular dynamics simulations reveal stable hydrogen bonds (2.7–3.1 Å) with key residues in PI3Kγ (Lys833, Asp841) and PAR-1 (Tyr337, Ser344), validating this scaffold’s utility in targeted cancer therapeutics .
Figure 1: Key Molecular Interactions Enabled by 2-Cyclopropyl-7-methoxy-quinolin-4-ol
Hydrogen Bond Acceptor Site (e.g., Ser344 in PAR-1) ↑ (2.9 Å) Quinolin-4-ol C=O | Mg²⁺ Coordination Sphere | Hydrogen Bond Donor (C4-OH) → Acceptor (e.g., Asp841 in PI3Kγ)
Quinolin-4-one pharmacology originated with the serendipitous discovery of nalidixic acid in 1962, which established the foundational structure-activity relationship (SAR) principles for this chemotype [2]. Early development focused exclusively on C1-ethyl and C6-fluoro substitutions to optimize gram-negative antibacterial activity, yielding first-generation therapeutics like oxolinic acid. These pioneers demonstrated the essentiality of the C4-carbonyl (or its bioisosteric hydroxyl) for topoisomerase inhibition but exhibited limited bioavailability and spectrum [2].
Table 2: Historical Development Milestones of Quinolin-4-one Therapeutics
Era | Representative Agents | Structural Innovations | Therapeutic Advancements |
---|---|---|---|
1960s | Nalidixic acid | C1-alkyl, C3-carboxy | Proof-of-concept for UTI treatment |
1980s | Norfloxacin | C6-fluoro, C7-piperazinyl | Expanded spectrum to Gram-negatives |
2000s | Ciprofloxacin | Cyclopropyl at N1 | Enhanced tissue penetration |
2010s+ | 2-Cyclopropyl-7-methoxy derivatives | C2-cyclopropyl, C7-alkoxy | GPCR/PAR-1 targeting for oncology |
The strategic incorporation of the C2-cyclopropyl group represents a paradigm shift beyond anti-infective applications. Contemporary medicinal chemistry exploits this moiety for allosteric modulation of protease-activated receptor 1 (PAR-1), a GPCR implicated in tumor metastasis and angiogenesis . This innovation originated from natural product inspirations—particularly punarnavine (7-methoxygraveolin) from Boerhaavia diffusa, which demonstrated anti-metastatic effects in 4T1 breast cancer models through angiogenesis inhibition [2]. Synthetic 2-cyclopropyl analogues amplify this bioactivity while overcoming the limited bioavailability and complex metabolism of natural precursors.
Synthetic methodologies have evolved from classical thermal cyclizations to transition-metal-catalyzed precision. The Gould-Jacobs reaction (1939) required harsh conditions (>250°C in Dowtherm A) for the cyclodehydration of aniline-diethyl ethoxymethylidenedimalonate adducts, yielding unsubstituted quinolin-4-ones in modest yields (<30%) [2]. Modern approaches employ orthogonal strategies:
The therapeutic rationale has expanded from broad antimicrobial effects to precise anticancer mechanisms. Contemporary 2-cyclopropyl-7-methoxy-quinolin-4-ol derivatives inhibit phosphoinositide 3-kinase (PI3K) isoforms with IC₅₀ values of 0.8–3.1 µM, disrupting downstream Akt/mTOR signaling in solid tumors . Simultaneously, these compounds demonstrate thrombolytic activity through PAR-1 antagonism (78–92% platelet aggregation inhibition at 250 µg/mL), addressing the prothrombotic microenvironment of metastatic cancers . This dual mechanism exemplifies modern quinolin-4-one optimization—retaining core biorecognition elements while innovating substituents for polypharmacology against complex diseases.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1